

# Application Notes and Protocols: Adoptive Transfer of OVA (329-337)-Specific T Cells

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## Compound of Interest

Compound Name: OVA (329-337)

Cat. No.: B13903147

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the adoptive transfer of T cells specific for the ovalbumin (OVA) peptide 329-337. This model is a cornerstone in immunological research, offering a robust system to study T cell activation, differentiation, tolerance, and anti-tumor immunity. The OVA(329-337) peptide represents a core epitope of the longer OVA(323-339) peptide, which is recognized by CD4+ T cells in the context of the I-Ab or I-Ad MHC class II molecules.<sup>[1][2][3][4]</sup> This system is widely utilized with T cells from OT-II transgenic mice, which express a T cell receptor (TCR) specific for this peptide-MHC complex.<sup>[5][6][7]</sup>

## Core Applications

- **In vivo T Cell Tracking and Proliferation:** Monitoring the migration, expansion, and fate of antigen-specific T cells in response to immunization or disease.
- **Cancer Immunotherapy Models:** Evaluating the efficacy of adoptively transferred T cells in recognizing and eliminating tumors expressing the OVA antigen.<sup>[8][9][10][11]</sup>
- **Autoimmunity and Tolerance Studies:** Investigating the mechanisms of T cell anergy, exhaustion, and the induction of peripheral tolerance.<sup>[12][13]</sup>

- Vaccine Adjuvant and Delivery System Testing: Assessing the ability of novel adjuvants and delivery platforms to enhance antigen-specific T cell responses.[14]

## Quantitative Data Summary

The following tables summarize key quantitative data related to the adoptive transfer of OVA-specific T cells, providing a reference for expected outcomes.

Table 1: In Vivo Expansion of Adoptively Transferred T Cells

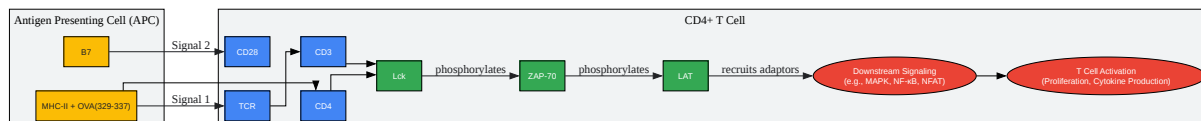
Parameter	Experimental Condition	Result	Reference
T Cell Accumulation	Posterior chamber injection of OVA antigen	Accumulation of KJ1-26+ (OVA-specific) T cells in the draining submandibular lymph node within 3 days.	[15]
T Cell Proliferation	Subcutaneous immunization with OVA protein and adjuvant	Detection of T cells specific for each of the 4 OVA(323-339) registers in draining lymph nodes at day 8.	[1]
T Cell Proliferation	ID8-OVA tumor-bearing mice	Proliferation of adoptively transferred OT-3 CD8+ T cells in the tumor-draining lymph node 72 hours post-transfer.	[9]
Antigen-Specific CD4+ T Cell Enumeration	Naive mice	An average of 100 naive CD4+ T cells specific for OVAC1W:I-Ab tetramer detected.	[16]

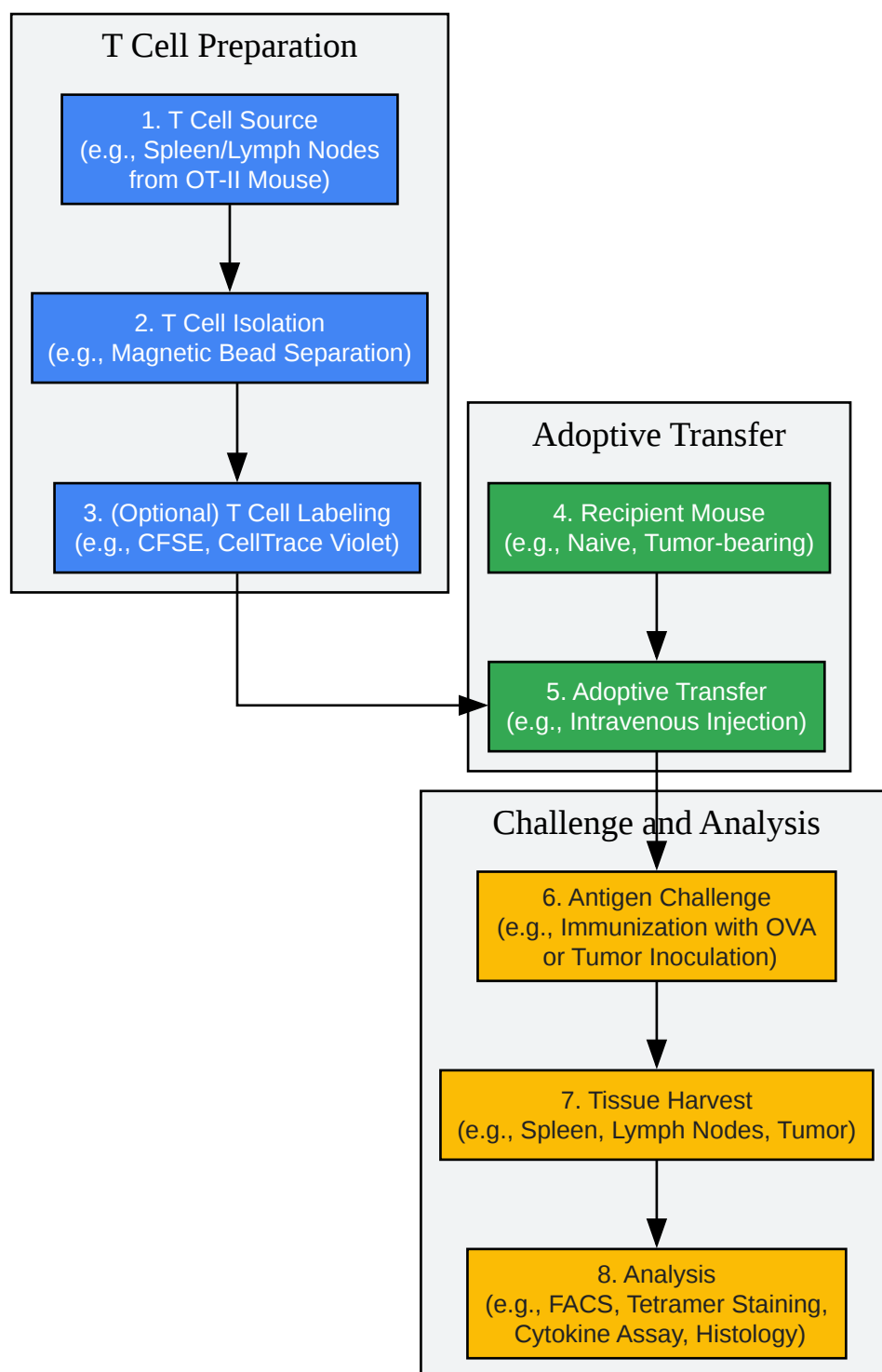
Table 2: Cytokine Production by OVA-Specific T Cells

Cytokine	Stimulation Condition	T Cell Source	Typical Concentration	Reference
IL-2	In vitro stimulation with OVA(323-339) peptide	Splenocytes from OVA-sensitized mice	Not specified, but detectable	<a href="#">[17]</a>
IFN- $\gamma$	In vitro stimulation with OVA(323-339) peptide	Splenocytes from OVA-sensitized mice	Not specified, but detectable	<a href="#">[17]</a>
IL-4	In vitro stimulation with OVA(323-339) peptide	Splenocytes from OVA-sensitized mice	Not specified, but detectable	<a href="#">[17]</a>
IL-2	In vitro stimulation with OVA <sub>p</sub> 2 (OVA 329-337)	T cells from mice reconstituted with TCR-transduced hematopoietic stem cells	Peak production at ~2.5 days post-stimulation	<a href="#">[18]</a>
IFN- $\gamma$	In vitro stimulation with OVA <sub>p</sub> 2 (OVA 329-337)	T cells from mice reconstituted with TCR-transduced hematopoietic stem cells	Peak production at ~3.5 days post-stimulation	<a href="#">[18]</a>

## Signaling Pathways

The activation of OVA(329-337)-specific CD4<sup>+</sup> T cells is initiated by the interaction of the T cell receptor (TCR) with the OVA peptide presented by an MHC class II molecule on an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a complex intracellular signaling cascade.





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